rac-AtorvastatinCalcium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-AtorvastatinCalcium is a pharmaceutical compound widely used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke. It belongs to the statin class of medications, which work by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the biosynthesis of cholesterol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-AtorvastatinCalcium involves several key steps, including the construction of the pyrrole ring. Prominent methods include the Paal-Knorr condensation and the Hantzsch pyrrole synthesis . One improved method for industrial-scale production involves isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .

Industrial Production Methods

Industrial production of this compound has been optimized to achieve high yields and purity. The process involves the conversion of an advanced ketal ester intermediate to the hemi-calcium salt form of the drug. This method ensures product purities greater than 99.5% and is suitable for multi-kilogram production .

化学反応の分析

Types of Reactions

rac-AtorvastatinCalcium undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous NaOH, hydrolysis reactions occur, resulting in the formation of degradation products.

Common Reagents and Conditions

Oxidation: UV light and the presence of water vapors and oxygen from the air.

Hydrolysis: Aqueous NaOH solution.

Major Products Formed

Photodegradation Products: Compounds with a high share of C=O bonds.

Hydrolysis Products: Various degradation products identified by Raman scattering and FTIR spectroscopy.

科学的研究の応用

rac-AtorvastatinCalcium has a wide range of scientific research applications:

Chemistry: Used in the study of photodegradation and chemical stability.

Biology: Investigated for its effects on cell membrane permeability and actin fiber organization.

Medicine: Widely used to treat hyperlipidemia and prevent cardiovascular diseases.

Industry: Formulated into niosomes to improve oral bioavailability and reduce toxicity.

作用機序

rac-AtorvastatinCalcium exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, and ultimately reduces the risk of cardiovascular diseases .

類似化合物との比較

Similar Compounds

- Simvastatin

- Pravastatin

- Lovastatin

- Fluvastatin

- Rosuvastatin

Uniqueness

rac-AtorvastatinCalcium is unique among statins due to its high potency and ability to significantly reduce LDL cholesterol levels. It also has a longer half-life compared to some other statins, allowing for more sustained effects .

特性

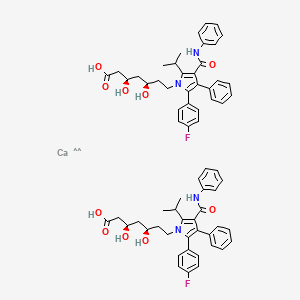

分子式 |

C66H74CaF2N4O10 |

|---|---|

分子量 |

1161.4 g/mol |

InChI |

InChI=1S/2C33H35FN2O5.Ca.2H2/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;2*1H/t2*26-,27-;;;/m11.../s1 |

InChIキー |

JIIDUPQIFUNYII-DJNTWTPDSA-N |

異性体SMILES |

[HH].[HH].CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

正規SMILES |

[HH].[HH].CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14102839.png)

![[4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate](/img/structure/B14102845.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102847.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14102859.png)

![Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14102880.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102887.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14102888.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14102901.png)

![5-(5-chloro-2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14102910.png)

![1-(2-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102918.png)

![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14102926.png)